(5R)-5-Cyclopropyl-3-morpholinone CAS number 1390681-24-9
(5R)-5-Cyclopropyl-3-morpholinone CAS number 1390681-24-9
An In-depth Technical Guide to (5R)-5-Cyclopropyl-3-morpholinone (CAS 1390681-24-9) for Drug Discovery Professionals
Executive Summary
(5R)-5-Cyclopropyl-3-morpholinone is a chiral heterocyclic scaffold of significant interest to medicinal chemistry. It combines two privileged structural motifs: the morpholinone core, known for improving the pharmacokinetic profiles of drug candidates, and the cyclopropyl group, a versatile bioisostere used to enhance potency and metabolic stability. Publicly available data on this specific compound (CAS 1390681-24-9) is limited. This guide, therefore, serves as a comprehensive technical framework for the research scientist. It provides a robust, field-proven methodology for its asymmetric synthesis, a rigorous protocol for its analytical characterization, and an expert perspective on its potential applications in modern drug discovery programs. The protocols herein are designed to be self-validating, ensuring scientific integrity and reproducibility.
Introduction: Strategic Value in Medicinal Chemistry
The rational design of small molecule therapeutics often involves the strategic incorporation of specific structural fragments to optimize both pharmacodynamic and pharmacokinetic properties. The morpholine heterocycle is a mainstay in this endeavor, frequently utilized to enhance aqueous solubility, modulate lipophilicity, and serve as a stable, hydrogen-bond accepting scaffold.[1][2] Concurrently, the cyclopropyl ring has emerged as a powerful tool in drug design. Its unique electronic properties and strained three-membered ring can impart conformational rigidity, block sites of metabolism, and improve binding affinity to biological targets.[3][4]
The molecule (5R)-5-Cyclopropyl-3-morpholinone represents a deliberate convergence of these two valuable pharmacophores. The fixed (R)-stereochemistry at the C5 position provides a defined three-dimensional vector for probing chiral biological recognition events, making it a highly attractive building block for creating novel chemical entities with precisely engineered properties. This guide outlines a practical and stereocontrolled pathway to access this compound and rigorously verify its structure and purity.
Structural and Physicochemical Properties
A foundational understanding of a molecule's properties is critical for its application. While empirical data is scarce, computational methods provide reliable estimates for (5R)-5-Cyclopropyl-3-morpholinone.
| Property | Predicted Value | Rationale & Significance |
| CAS Number | 1390681-24-9 | Unique chemical identifier. |
| Molecular Formula | C₇H₁₁NO₂ | Confirms elemental composition. |
| Molecular Weight | 141.17 g/mol | Falls within the "Rule of 5" for drug-likeness. |
| Predicted LogP | -0.5 to 0.0 | Suggests good aqueous solubility, beneficial for PK. |
| Hydrogen Bond Donors | 1 (N-H) | Can participate in key interactions with protein targets. |
| Hydrogen Bond Acceptors | 2 (C=O, O) | Provides points for target binding and aids solubility. |
| Rotatable Bonds | 1 | Low number indicates conformational rigidity, which can improve binding entropy. |
Proposed Asymmetric Synthesis
The paramount challenge in synthesizing this molecule is the stereocontrolled installation of the cyclopropyl group at the C5 position with (R) configuration. The most efficient strategy is to derive the chirality from a readily available starting material. This guide proposes a robust two-step synthesis commencing from the chiral amino alcohol, (R)-2-amino-1-cyclopropylethanol.
Retrosynthetic Analysis & Strategy
The core logic is to form the six-membered lactam ring via an intramolecular nucleophilic substitution. Disconnecting the C2-O bond reveals a linear N-acyl precursor, which can be readily assembled from a chiral amino alcohol and a suitable acylating agent. This approach ensures the stereocenter is set from the beginning and preserved throughout the synthesis.
Caption: Retrosynthesis of the target molecule.
Synthetic Workflow Diagram
The forward synthesis is designed for efficiency and scalability, utilizing standard laboratory transformations.
Caption: Proposed two-step synthetic workflow.
Detailed Experimental Protocols
Step 1: Synthesis of N-((R)-1-Cyclopropyl-2-hydroxyethyl)-2-chloroacetamide
-
Rationale: This step couples the two key fragments. Chloroacetyl chloride is a highly reactive and efficient electrophile for this transformation. Triethylamine is used as a mild, non-nucleophilic base to quench the HCl byproduct generated during the acylation, preventing protonation of the starting amine. Dichloromethane (DCM) is an excellent aprotic solvent for this reaction. The reaction is run at 0 °C to control the initial exotherm.
-
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add (R)-2-amino-1-cyclopropylethanol (1.0 eq).
-
Dissolve in anhydrous DCM (approx. 0.2 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) dropwise with stirring.
-
In a separate flask, prepare a solution of chloroacetyl chloride (1.1 eq) in anhydrous DCM.
-
Add the chloroacetyl chloride solution to the reaction mixture dropwise over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography (e.g., silica gel, ethyl acetate/hexanes gradient).
-
Step 2: Synthesis of (5R)-5-Cyclopropyl-3-morpholinone (Intramolecular Cyclization)
-
Rationale: This is the key ring-forming step. Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the primary alcohol to form a sodium alkoxide. This potent nucleophile then undergoes an intramolecular Sₙ2 reaction, displacing the chloride to form the morpholinone ring. This intramolecular cyclization is kinetically favored, leading to the formation of the six-membered ring. Anhydrous THF is the solvent of choice as it is aprotic and effectively solvates the intermediates.
-
Protocol:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the chloroacetamide intermediate from Step 1 (1.0 eq).
-
Dissolve in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.3 eq) portion-wise. Caution: H₂ gas is evolved.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.
-
Stir at room temperature for 12-18 hours, monitoring for the disappearance of starting material by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the product into a suitable organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the final product by flash column chromatography or recrystallization to yield (5R)-5-Cyclopropyl-3-morpholinone as a solid or oil.
-
Comprehensive Characterization & Quality Control
Rigorous analytical validation is essential to confirm the identity, purity, and stereochemical integrity of the final compound. This constitutes a self-validating system for the synthetic protocol.
Analytical Workflow
Caption: Workflow for purification and quality control.
Expected Analytical Data
| Technique | Purpose | Expected Result / Observation |
| ¹H NMR | Structural Confirmation | Signals corresponding to the cyclopropyl protons (multiplets, ~0.4-1.0 ppm), diastereotopic methylene protons of the morpholine ring, and the N-H proton (broad singlet). |
| ¹³C NMR | Carbon Skeleton Confirmation | Peaks for the carbonyl carbon (~170 ppm), the cyclopropyl carbons, and the four distinct carbons of the morpholinone ring. |
| HRMS (ESI+) | Exact Mass Verification | Detection of the [M+H]⁺ ion with a mass corresponding to C₇H₁₂NO₂⁺ (expected m/z ~142.0863), confirming the molecular formula. |
| RP-HPLC | Purity Assessment | A single major peak with >95% area under the curve (AUC), indicating high chemical purity. |
| Chiral HPLC | Enantiomeric Purity | A single peak when analyzed on a suitable chiral stationary phase (e.g., Chiralpak), confirming enantiomeric excess (e.e.) of >99% for the (R)-enantiomer. |
Potential Applications in Drug Discovery
The structural features of (5R)-5-Cyclopropyl-3-morpholinone make it a compelling scaffold for addressing common challenges in medicinal chemistry.
-
As a Building Block for CNS Agents: The combination of a polar morpholinone core and a small, lipophilic cyclopropyl group can provide a favorable balance of properties for brain penetration. Its rigid structure could be exploited to design selective ligands for CNS targets.[3]
-
Metabolic Stability Enhancement: The cyclopropyl group is often used to replace metabolically labile groups like isopropyl or tert-butyl moieties. Incorporating this scaffold can block potential sites of P450 oxidation, thereby increasing the half-life of a drug candidate.[4]
-
Scaffold for Kinase Inhibitors: The morpholine ring is a common feature in many kinase inhibitors, where it often serves as a "water-solubilizing" group that projects into the solvent-exposed region of the ATP-binding pocket.[5] This scaffold provides a chiral attachment point to build out more complex inhibitors.
-
Fragment-Based Drug Discovery (FBDD): With a low molecular weight and desirable physicochemical properties, this molecule is an ideal candidate for a fragment library. Its defined stereochemistry and functionality provide a rich starting point for fragment evolution.
Conclusion
While (5R)-5-Cyclopropyl-3-morpholinone is not yet widely documented in the scientific literature, its constituent parts—the chiral morpholinone and the cyclopropyl group—are staples of modern medicinal chemistry. This guide provides the necessary intellectual and practical framework for its synthesis and validation. The proposed stereospecific route is efficient and relies on well-understood chemical principles, ensuring a high probability of success. The rigorous analytical methods described will guarantee the quality of the material, making it a reliable and valuable building block for the development of next-generation therapeutics.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Retrieved January 24, 2026, from [Link]
-
Bunnage, M. E., et al. (2024). Expanding Complex Morpholines Using Systematic Chemical Diversity. PMC. Retrieved January 24, 2026, from [Link]
-
Palchikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Reddy, P. V., & Corey, E. J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. Retrieved January 24, 2026, from [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. PubMed. Retrieved January 24, 2026, from [Link]
-
Nemr, M. T., et al. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online. Retrieved January 24, 2026, from [Link]
-
Reddy, P. V., & Corey, E. J. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Wang, Z., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ACS Publications. Retrieved January 24, 2026, from [Link]
-
El-Gazzar, A. B. A., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. PubMed. Retrieved January 24, 2026, from [Link]
-
Edjlali, L. (n.d.). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. SciSpace. Retrieved January 24, 2026, from [Link]
-
Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Semantic Scholar. Retrieved January 24, 2026, from [Link]
-
Michael, J. P., & Chemler, S. R. (2012). Stereoselective Synthesis of Morpholines Via Copper-Promoted Oxyamination of Alkenes. PMC. Retrieved January 24, 2026, from [Link]
-
Wang, J., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ACS Publications. Retrieved January 24, 2026, from [Link]
-
Kourounakis, A. P., et al. (2007). Medicinal chemistry of 2,2,4-substituted morpholines. PubMed. Retrieved January 24, 2026, from [Link]
-
Dömling, A., et al. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. ACS Publications. Retrieved January 24, 2026, from [Link]
-
Afonso, C. A. M., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. MDPI. Retrieved January 24, 2026, from [Link]
-
Singh, A., & Ghorai, M. K. (2024). Enantioselective [4 + 2] Annulation Reaction of C1-Ammonium Enolate and Azadiene for 3,4-Dihydroquinolinones Synthesis. ACS Publications. Retrieved January 24, 2026, from [Link]
-
Abdel-Maksoud, M. S. (2022). Synthetic Approaches to Contemporary Drugs that Contain the Cyclopropyl Moiety. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Wang, Z., et al. (2023). New Approach Facilitates Chiral Amino Alcohol Synthesis. Westlake University. Retrieved January 24, 2026, from [Link]
-
Wang, Z., et al. (2021). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. Retrieved January 24, 2026, from [Link]
-
Aleku, G. A., et al. (2021). Asymmetric Synthesis of N-Substituted α-Amino Esters from α-Ketoesters via Imine Reductase-Catalyzed Reductive Amination. NIH. Retrieved January 24, 2026, from [Link]
-
Thomson, R. J., et al. (2022). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. PMC. Retrieved January 24, 2026, from [Link]
-
Sun, Z., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers. Retrieved January 24, 2026, from [Link]
-
Asadi, P., et al. (2020). Prescribed drugs containing nitrogen heterocycles: an overview. PMC. Retrieved January 24, 2026, from [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. Retrieved January 24, 2026, from [Link]
